2-Chloro-1,7-naphthyridine

Overview

Description

“2-Chloro-1,7-naphthyridine” is a chemical compound that is used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including “this compound”, has been covered in various studies . One approach involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Molecular Structure Analysis

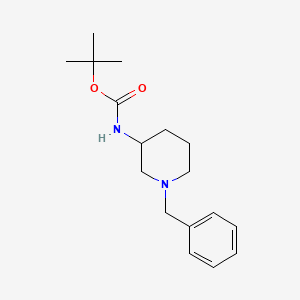

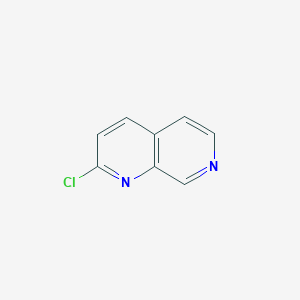

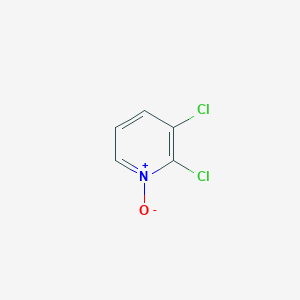

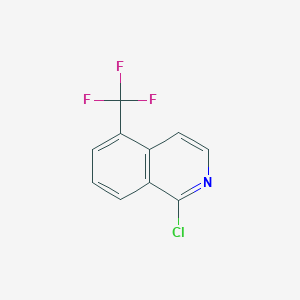

The molecular structure of “this compound” is similar to that of naphthalene, with two fused pyridine rings containing one nitrogen atom in each ring . The InChI code for this compound is 1S/C8H5ClN2/c9-8-7-5-10-3-1-6 (7)2-4-11-8/h1-5H .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives, including “this compound”, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It is stored at ambient temperature . The molecular weight of this compound is 164.59 .

Scientific Research Applications

Synthesis and Reactivity

- Ring Transformations and Aminations : 2-Chloro-1,7-naphthyridine undergoes various transformations when treated with potassium amide, resulting in products like 2-amino-1,7-naphthyridine and 2-methyl-4-amino-1,3,7-triazanaphthalene. These reactions are key in synthesizing diverse compounds and understanding their mechanisms (Plas, Woźniak, & Veldhuizen, 2010).

- Catalytic Amidation : The compound is useful in catalytic amidation processes. For instance, using Pd-catalyzed amidation, symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines are synthesized with functional-group tolerance, highlighting its role in creating complex molecular structures (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).

Ligand Synthesis and Complex Formation

- Construction of Bridging Ligands and Ru(II) Complexes : 1,5-Naphthyridine molecules, including this compound derivatives, are converted into bidentate and tridentate ligands, which are then used to prepare heteroleptic mono- and dinuclear Ru(II) complexes. This illustrates its role in developing complex inorganic structures (Singh & Thummel, 2009).

Sensing and Detection Applications

- Naked Eye Sensing of Cu(II) : A study developed a colorimetric sensor based on this compound derivatives for detecting Cu(II) ions. The sensor changes color in the presence of these ions, demonstrating its potential in environmental monitoring and diagnostics (Dai et al., 2018).

Synthesis of Novel Compounds

- Supramolecular Chemistry Building Blocks : The compound serves as a precursor for 2,7-diamino-1,8-naphthyridine, a valuable building block in supramolecular chemistry. Its two-step conversion highlights its versatility in synthetic organic chemistry (Park, Mayer, Nakashima, & Zimmerman, 2005).

- Formation of Heterocyclic Compounds : this compound is involved in the synthesis of various nitrogen-containing heterocyclic compounds. These compounds have potential applications in different fields like pharmaceuticals and agrochemicals (Takeuchi & Hamada, 1976).

Biological Activity and Applications

- Antibacterial Properties : Some derivatives synthesized from this compound show antibacterial activity, indicating its potential use in developing new antimicrobial agents (Ayoub & Saleh, 2016).

Fluoride Ion Sensing

- Anion Recognition Abilities : Derivatives of this compound are used in fluoride ion sensing. This application is significant in environmental monitoring and diagnostics, as these derivatives can detect fluoride ions through spectroscopic changes (Chahal, Dar, & Sankar, 2018).

Inorganic Chemistry and Material Science

- Synthesis of Hexanuclear Cobalt String Complexes : this compound derivatives are utilized in synthesizing novel hexacobalt string complexes. These complexes have potential applications in material science and nanotechnology (Chien et al., 2006).

Geometric Conversion in Metal Complexes

- Synthesis and Study of Cu(I) and Pb(II) Complexes : The compound forms the basis for synthesizing metal complexes that undergo geometric conversion, which is crucial for understanding and manipulating molecular structures in coordination chemistry (Gan et al., 2011).

Microwave-Assisted Synthesis

- Efficient Synthesis Method : The compound is central to a microwave-assisted synthesis method, significantly enhancing the efficiency of producing naphthyridone derivatives. This method's efficiency is crucial in pharmaceutical synthesis (Leyva-Ramos et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Naphthyridines, the class of compounds to which 2-chloro-1,7-naphthyridine belongs, are known to exhibit a wide range of biological activities . They have been used in the treatment of several human diseases .

Mode of Action

Naphthyridines, in general, are known to interact with various biological targets due to their diverse biological activities . The specific and differential functionalization of the naphthyridine core leads to specific activity .

Biochemical Pathways

Naphthyridines are known to have a wide spectrum of biological applications . They are involved in various biochemical reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c, indicating that it may have specific stability and storage requirements .

Result of Action

Naphthyridines, in general, are known to exhibit a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Action Environment

It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .

properties

IUPAC Name |

2-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYWDKTFBMSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609413 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35192-05-3 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)